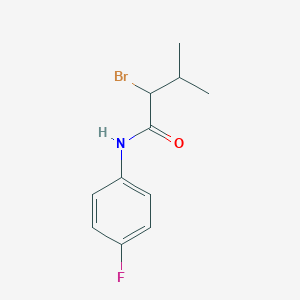

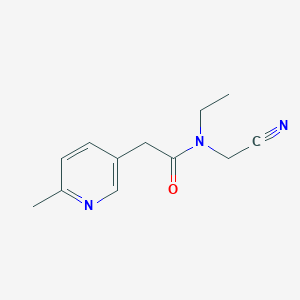

![molecular formula C26H19ClN4OS B2538999 5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958599-69-4](/img/structure/B2538999.png)

5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each tailored to introduce specific functional groups or structural features into the molecule. In the case of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, the process begins with 4-chlorophenoxyacetic acid as a precursor. This compound undergoes esterification, followed by treatment with hydrazine hydrate to yield an intermediate, which is then subjected to a ring closure reaction to form the core 1,3,4-oxadiazole moiety. Subsequent thiolation and substitution reactions lead to the final derivatives with potential antibacterial properties, as confirmed by IR, 1H-NMR, and EI-MS spectral analysis .

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. The presence of the 1,3,4-oxadiazole ring and the thiol group are significant for the antibacterial activity observed. The molecular docking studies with the α-chymotrypsin enzyme protein help identify the active binding sites, which correlate with the bioactivity data. This suggests that the molecular structure of these compounds is well-suited for interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the ability to introduce various substituents. The regioselective sulfenylation catalyzed by iodine, as described for the synthesis of 3-sulfenylimidazo[1,5-a]quinolines, is an example of such specificity. This reaction proceeds under metal- and oxidant-free conditions, which is advantageous for the synthesis of less cytotoxic compounds. The use of disulfides or thiophenols as sulfenylating agents allows for the introduction of a sulfenyl group into the imidazo[1,5-a]quinoline framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of the 1,3,4-oxadiazole and thiol groups not only contributes to the biological activity but also affects properties such as solubility and stability. The compounds synthesized exhibit significant antibacterial activity against various bacterial strains, with some derivatives showing remarkable activity compared to standard antibiotics. Additionally, the cytotoxicity data suggest that certain substitutions on the oxadiazole moiety can lead to the discovery of compounds with reduced cytotoxicity, which is an important consideration for drug development .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Compounds similar to the specified chemical have been synthesized and evaluated for their biological activities, including antimicrobial and antifungal effects. For example, novel quinolinone derivatives have been shown to possess significant antibacterial and antifungal activities, suggesting the potential of these compounds in developing new antimicrobial agents (Anisetti & Reddy, 2012; Patil, Ganguly, & Surana, 2010).

Antiulcer Activity

Research on quinazoline derivatives has also explored their potential in treating ulcers. Certain synthesized quinazoline compounds have demonstrated antiulcer activity, indicating their potential as therapeutic agents in ulcer treatment (Patil, Ganguly, & Surana, 2010).

Antitumor Activity

Quinazoline derivatives have been investigated for their antitumor properties. For instance, farnesyl protein transferase inhibitors, structurally related to the specified compound, have shown significant in vivo antitumor effects, highlighting the potential of these compounds in cancer therapy (Venet, End, & Angibaud, 2003).

Diuretic Agents

Quinazolinone derivatives have been synthesized and evaluated as diuretic agents, indicating the potential application of such compounds in managing conditions that benefit from diuresis (Maarouf, El‐Bendary, & Goda, 2004).

Synthesis of Novel Compounds

The synthesis of quinazolinone and its derivatives often leads to novel compounds with potential therapeutic applications. These synthetic endeavors not only enrich the chemical space of quinazolinones but also open avenues for discovering new drugs with varied biological activities (Kut, Onysko, & Lendel, 2020).

Mécanisme D'action

Target of Action

The compound contains an indole nucleus, which is found in many bioactive compounds and binds with high affinity to multiple receptors . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

5-[(2-chlorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClN4OS/c27-20-10-4-1-7-16(20)15-33-26-30-22-12-6-3-9-19(22)24-29-23(25(32)31(24)26)13-17-14-28-21-11-5-2-8-18(17)21/h1-12,14,23,28H,13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTYHAUGRCIWSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2538917.png)

![(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2538920.png)

![3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2538921.png)

![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)

![4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2538927.png)

![{(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate](/img/structure/B2538928.png)

![N-[4-(Cyclopropylmethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2538929.png)

![Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B2538933.png)

![Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate](/img/structure/B2538939.png)